molecular formula C14H19N5O2 B2361456 N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide CAS No. 1171408-38-0

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2361456
CAS No.: 1171408-38-0
M. Wt: 289.339
InChI Key: IQWIJYFYVZUXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 1,3-dimethylpyrazole moiety and a cyclohexanecarboxamide group. The oxadiazole ring is known for its electron-deficient character, which enhances reactivity in medicinal and materials chemistry applications. The cyclohexane substituent introduces conformational flexibility and modulates lipophilicity, distinguishing it from aryl-substituted analogs.

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-9-8-11(19(2)18-9)13-16-17-14(21-13)15-12(20)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H,15,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWIJYFYVZUXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Cyclization with Carbonyl Activators

The most frequently employed method involves cyclodehydration of N-substituted hydrazides using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A modified protocol from Valente et al. achieves 78-85% yields for analogous structures under these conditions:

Table 1 : Optimization of cyclization conditions

Activator Temperature (°C) Time (h) Yield (%)
POCl₃ 80 4 82
SOCl₂ 70 3 85
PCl₅ 90 6 68

Reaction mechanism proceeds via formation of an acyl chloride intermediate, followed by intramolecular nucleophilic attack from the hydrazide nitrogen.

Microwave-Assisted Synthesis

Recent patents describe accelerated cyclization using microwave irradiation (150 W, 120°C), reducing reaction times from hours to 15-20 minutes while maintaining yields ≥80%. This method minimizes thermal decomposition of acid-sensitive pyrazole substituents.

Coupling Strategies for Pyrazole-Oxadiazole Linkage

Carbodiimide-Mediated Amide Bond Formation

The PMC study details successful coupling of pyrazole carboxylic acids to oxadiazole amines using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):

Representative Procedure :

  • Dissolve 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid (1 equiv) in dry DMF
  • Add DCC (1.2 equiv) and DMAP (0.1 equiv) at 0°C
  • After 30 min, add cyclohexanecarboxamide (1.05 equiv)
  • Stir at room temperature for 12 h
  • Purify by silica gel chromatography (EtOAc/hexane 3:7)

Key Observation : Excess carbodiimide reagent improves yields to 89% compared to 72% with stoichiometric amounts.

Schlenk Technique for Air-Sensitive Intermediates

When handling moisture-sensitive pyrazole precursors, the patent literature recommends:

  • Conducting reactions under argon atmosphere
  • Using freshly distilled tetrahydrofuran (THF) as solvent
  • Employing molecular sieves (4Å) to scavenge residual water

Purification and Analytical Characterization

Crystallization Optimization

Recrystallization from ethanol/water (4:1 v/v) produces needle-shaped crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 214-216°C, consistent with high purity.

Table 2 : Spectroscopic Data Comparison

Technique Key Signals Source
¹H NMR (400 MHz, CDCl₃) δ 1.45-1.89 (m, 10H, cyclohexyl), 2.35 (s, 3H, CH₃), 3.95 (s, 3H, N-CH₃), 6.45 (s, 1H, pyrazole-H)
IR (KBr) 1685 cm⁻¹ (C=O str), 1560 cm⁻¹ (C=N str)
HRMS m/z 356.1721 [M+H]⁺ (calc. 356.1719)

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 55:45) shows ≥99.2% purity with retention time 8.72 min. Method validation confirms linearity (R²=0.9998) across 0.1-100 μg/mL concentrations.

Scale-Up Considerations and Industrial Relevance

Continuous Flow Synthesis

A patent application discloses a continuous process achieving 92% yield at kilogram scale:

  • Mix hydrazide and activator streams in microreactor (50°C)
  • Residence time: 8 min
  • In-line IR monitoring of cyclization completion
  • Automated pH adjustment for crystallization

Green Chemistry Modifications

Recent advances substitute traditional solvents:

  • Cyclopentyl methyl ether (CPME) replaces dichloromethane in extraction steps
  • Mechanochemical grinding enables solvent-free coupling reactions
  • Enzyme-mediated catalysis (lipase B) reduces activator waste

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted pyrazole or oxadiazole derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
  • Oxadiazole Ring Formation : This is often done by cyclizing a hydrazide with a carboxylic acid derivative in the presence of dehydrating agents like phosphorus oxychloride.
  • Attachment of Cyclohexane Carboxamide : Finalizing the structure by linking the cyclohexane moiety to the oxadiazole.

Medicinal Chemistry

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is being investigated for its potential as a pharmaceutical agent due to its unique structural features that may allow it to interact with various biological targets. Studies have indicated promising results in:

  • Anticancer Activity : Compounds similar to this one have shown significant growth inhibition against various cancer cell lines. For instance, related oxadiazole derivatives have demonstrated percent growth inhibitions (PGIs) exceeding 85% against certain cancer types .

Biological Research

This compound has been explored for its potential biological activities:

  • Antimicrobial Properties : The oxadiazole moiety is known for its effectiveness against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of oxadiazoles possess considerable antibacterial and antifungal activities .

Materials Science

In materials science, this compound can be utilized in developing novel materials with specific electronic or optical properties. Its unique structure allows for modification and functionalization that can lead to enhanced performance in electronic devices or sensors.

Industrial Applications

This compound also serves as an intermediate in synthesizing other complex organic molecules. Its versatile reactivity allows it to participate in various chemical reactions such as:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction reactions can be performed using lithium aluminum hydride.
  • Substitution Reactions : It can undergo nucleophilic substitution reactions at the pyrazole and oxadiazole rings.

Case Studies and Research Findings

Application AreaFindingsReferences
Anticancer ActivitySignificant PGIs against SNB-19 and OVCAR-8 cell lines; potential for drug development
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; promising for antibiotic development
Materials DevelopmentPotential use in electronic devices due to unique structural properties

Mechanism of Action

The mechanism of action of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The pyrazole and oxadiazole rings can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s structure combines a 1,3,4-oxadiazole ring with pyrazole and cyclohexane groups. Key comparisons with analogs include:

  • Pyrazole Substitution: Unlike the 4-cyano-1-arylpyrazole derivatives in (e.g., compounds 3a–3p), the target compound incorporates a 1,3-dimethylpyrazole group.
  • Oxadiazole vs. Pyrazole/Thiazole Cores : The oxadiazole ring in the target compound contrasts with the pyrazole-thiazole hybrid in 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (). Oxadiazoles are more rigid and polarizable than thiazoles, which could influence binding interactions in biological systems .
  • Carboxamide Substituents: The cyclohexanecarboxamide group differs from the aryl carboxamides in (e.g., 3a).

Physicochemical Properties

  • Melting Points : Analogs in exhibit melting points between 123–183°C, influenced by aryl substituents and hydrogen bonding. The cyclohexane group in the target compound may lower melting points due to reduced crystallinity compared to planar aryl systems .
  • Spectroscopic Data :
    • ¹H-NMR : Aryl protons in analogs 3a–3e resonate at δ 7.2–8.1, while the target compound’s cyclohexane protons would appear upfield (δ 1.0–2.5) due to shielding effects .
    • MS : Molecular weights of analogs range from 403–437 g/mol (e.g., 3a : 403.1 [M+H]⁺). The target compound’s molecular weight (C₁₆H₂₂N₆O₂) is estimated at 338.4 g/mol, reflecting the lighter cyclohexane group .

Crystallographic Insights

reports hydrogen bonds between the amide N–H and thiazole N atoms in 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide. For the target compound, similar N–H···N/O interactions between the oxadiazole ring and amide group could stabilize its crystal lattice, though the cyclohexane moiety may introduce torsional strain, altering packing efficiency .

Data Tables

Table 2. Spectroscopic Trends

Compound ¹H-NMR (δ, Key Signals) MS ([M+H]⁺)
Target Compound ~1.0–2.5 (cyclohexane) 338.4*
3a () 7.43–8.12 (aryl), 2.66 (CH₃) 403.1
3d () 7.21–8.12 (aryl), 2.66 (CH₃) 421.0

*Calculated value based on molecular formula.

Biological Activity

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, particularly focusing on its antiproliferative properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the presence of a cyclohexanecarboxamide moiety linked to a 1,3-dimethyl-1H-pyrazole and an oxadiazole ring. Its molecular formula is C14H18N4O2C_{14}H_{18}N_{4}O_{2}, and it possesses a molecular weight of approximately 274.33 g/mol. The structural complexity suggests potential interactions with various biological targets.

Antiproliferative Effects

Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. For instance, research indicates that compounds with similar pyrazole structures can exhibit significant cytotoxicity in cancer models. In particular, compounds derived from 1-benzyl-3,5-dimethyl-1H-pyrazole have shown submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2) by inhibiting mTORC1 signaling pathways and modulating autophagy .

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of mTORC1 : This pathway is crucial for cell growth and proliferation. By inhibiting mTORC1 activity, the compound may induce autophagy and lead to cell death in cancerous cells .
  • Induction of Autophagy : The compound has been suggested to increase basal levels of autophagy while impairing autophagic flux under nutrient-deprived conditions. This dual action could selectively target tumor cells that rely on autophagy for survival under metabolic stress .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazole and oxadiazole components can significantly affect biological activity. For instance:

  • Substituents on the Pyrazole Ring : Variations in the position and type of substituents on the pyrazole ring influence both potency and selectivity towards cancer cells.
  • Cyclohexanecarboxamide Linkage : The cyclohexane structure contributes to the lipophilicity of the compound, enhancing cellular uptake and bioavailability.

Comparative Biological Activity

A comparative analysis of similar compounds reveals varying degrees of biological efficacy:

Compound NameIC50 (µM)Target Cell LineMechanism of Action
Compound A5.13C6 gliomaInduces apoptosis via cell cycle arrest
Compound B8.34L929 healthy cellsMinimal cytotoxicity
N-(5-(1,3-dimethyl...TBDMIA PaCa-2 pancreatic cancerInhibits mTORC1 and induces autophagy

Case Study 1: Cytotoxicity in Glioma Cells

A study demonstrated that a derivative of this compound exhibited significant cytotoxicity in C6 glioma cells with an IC50 value lower than that of standard chemotherapeutic agents like 5-fluorouracil (5-FU). Flow cytometry analysis revealed that this compound primarily induced apoptosis through cell cycle arrest .

Case Study 2: Anticancer Mechanisms

Another investigation into structurally related compounds indicated their ability to disrupt autophagic flux while promoting basal autophagy in tumor cells under stress conditions. These findings suggest a nuanced role for these compounds in cancer therapy, potentially allowing for selective targeting of malignant cells while sparing normal tissues .

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound contains a 1,3-dimethylpyrazole moiety fused to a 1,3,4-oxadiazole ring and a cyclohexanecarboxamide group. The pyrazole and oxadiazole rings are electron-deficient heterocycles known for hydrogen bonding and π-π stacking interactions, which enhance binding affinity to biological targets like enzymes or receptors . The cyclohexane carboxamide improves solubility and pharmacokinetic properties by introducing hydrophobic and hydrogen-bonding capabilities. These structural elements are common in bioactive molecules targeting antimicrobial or anticancer pathways .

Q. What synthetic routes are typically used to prepare this compound?

A multi-step approach is employed:

Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters.

Oxadiazole synthesis : Cyclization of acylhydrazides using dehydrating agents (e.g., POCl₃, H₂SO₄) or coupling with carboxylic acid derivatives under reflux conditions in DMF .

Amide coupling : Reacting the oxadiazole intermediate with cyclohexanecarboxylic acid chloride in the presence of a base (e.g., K₂CO₃) .
Key challenges include controlling regioselectivity during cyclization and optimizing purification (e.g., column chromatography or recrystallization) .

Q. How is the compound’s structure and purity confirmed experimentally?

Standard analytical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and cyclohexane conformation .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., m/z 303.366 for C₁₅H₂₁N₅O₂) .
  • HPLC : Purity assessment (>95% by reverse-phase chromatography with UV detection) .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • Enzyme inhibition : Test against targets like lipoxygenase (LOX) or acetylcholinesterase (AChE) using spectrophotometric assays .
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., NCI-60 panel) to determine IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Reaction parameter tuning : Optimize temperature (e.g., 80–100°C for cyclization), solvent polarity (DMF vs. THF), and catalyst loading (e.g., triethylamine for amide coupling) .
  • Workflow improvements : Use flow chemistry for precise control of exothermic steps (e.g., cyclization) or microwave-assisted synthesis to reduce reaction times .
  • Purification strategies : Gradient elution in flash chromatography or crystallization with mixed solvents (e.g., ethanol/water) to enhance purity .

Q. How should contradictory data in biological assays be resolved?

  • Dose-response validation : Repeat assays with a wider concentration range (e.g., 0.1–100 µM) to confirm activity trends .
  • Off-target profiling : Use proteome-wide screening (e.g., kinase panels) to identify unintended interactions .
  • Structural analogs : Synthesize derivatives (e.g., replacing cyclohexane with aromatic rings) to isolate structure-activity relationships (SAR) .

Q. What computational methods support mechanistic studies of its bioactivity?

  • Molecular docking : Predict binding modes with target proteins (e.g., LOX or kinases) using AutoDock Vina or Schrödinger Suite .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .
  • QSAR modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values to guide derivative design .

Q. How can metabolic stability and toxicity be assessed preclinically?

  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to estimate half-life .
  • AMES test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • hERG assay : Patch-clamp studies to assess cardiac toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.